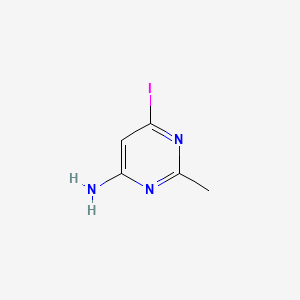

4-Amino-6-iodo-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHINVBVMNLSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716726 | |

| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943006-46-0 | |

| Record name | 6-Iodo-2-methyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943006-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route for 4-amino-6-iodo-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the formation of a pyrimidine core, followed by chlorination and subsequent iodination. This guide includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the replication and optimization of this synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through the following three key transformations:

-

Step 1: Synthesis of 4-amino-6-hydroxy-2-methylpyrimidine. This initial step involves the condensation of ethyl acetoacetate and guanidine hydrochloride to form the pyrimidine ring.

-

Step 2: Chlorination of 4-amino-6-hydroxy-2-methylpyrimidine. The hydroxyl group at the 6-position of the pyrimidine ring is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride.

-

Step 3: Iodination of 4-amino-6-chloro-2-methylpyrimidine. The final step is a halogen exchange reaction, where the 6-chloro substituent is replaced with an iodo group, yielding the target compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 4-amino-6-hydroxy-2-methylpyrimidine

This procedure is adapted from a similar synthesis of 2,4-diamino-6-hydroxypyrimidine and is expected to yield the desired product.[1]

Reaction Scheme:

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser and a drying tube.

-

After the sodium has completely dissolved, cool the solution and add ethyl acetoacetate (1 mole).

-

In a separate flask, prepare another solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (1.02 moles).

-

Separate the precipitated sodium chloride by filtration.

-

Add the clear filtrate containing guanidine to the solution of ethyl sodioacetoacetate.

-

Heat the resulting mixture under reflux for 2 hours.

-

After the reaction is complete, evaporate the solvent to dryness at atmospheric pressure.

-

Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).

-

Upon cooling, the product, 4-amino-6-hydroxy-2-methylpyrimidine, will precipitate as yellow needles.

-

Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data:

| Parameter | Value | Reference |

| Expected Yield | 80-82% | [1] |

| Melting Point | >300 °C | [2] |

Step 2: Chlorination of 4-amino-6-hydroxy-2-methylpyrimidine

This protocol describes the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride.

Reaction Scheme:

Procedure:

-

In a round-bottomed flask, suspend 4-amino-6-hydroxy-2-methylpyrimidine in an excess of freshly distilled phosphorus oxychloride.

-

Heat the mixture to reflux until the reaction is complete (monitoring by TLC is recommended).

-

Carefully remove the excess phosphorus oxychloride under reduced pressure.

-

Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain pure 4-amino-6-chloro-2-methylpyrimidine.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Weight | 143.57 g/mol | [3] |

| Melting Point | 183-186 °C | [3] |

Step 3: Iodination of 4-amino-6-chloro-2-methylpyrimidine

This final step involves a Finkelstein-type halogen exchange reaction to introduce the iodo group.

Reaction Scheme:

Procedure:

-

In a round-bottomed flask, dissolve 4-amino-6-chloro-2-methylpyrimidine in anhydrous acetone.

-

Add an excess of sodium iodide to the solution.

-

Heat the mixture to reflux. The reaction progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone.

-

After the reaction is complete (as indicated by TLC or the cessation of precipitate formation), cool the mixture to room temperature.

-

Filter off the precipitated sodium chloride.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining sodium iodide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data:

Data Presentation

The following table summarizes the key quantitative data for the starting materials and intermediates in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Expected/Reported Yield (%) |

| 4-amino-6-hydroxy-2-methylpyrimidine | C₅H₇N₃O | 125.13 | >300 | 80-82 |

| 4-amino-6-chloro-2-methylpyrimidine | C₅H₆ClN₃ | 143.57 | 183-186 | 54 |

| This compound | C₅H₆IN₃ | 235.03 | Not Reported | Not Reported |

Mandatory Visualizations

Logical Relationship of the Synthesis Steps

The following diagram illustrates the logical progression of the three-step synthesis.

References

In-Depth Technical Guide: 4-Amino-6-iodo-2-methylpyrimidine (CAS No. 943006-46-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the reactive iodine atom and the amino group on the pyrimidine core, make it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 943006-46-0 | |

| Molecular Formula | C₅H₆IN₃ | |

| Molecular Weight | 235.03 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥95% - ≥98% (supplier dependent) | |

| Boiling Point | 319.771 °C at 760 mmHg | |

| Storage | Store at 2-8°C, protect from light | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis

The synthesis of this compound typically involves the iodination of a pre-existing 2-amino-4-methylpyrimidine derivative or the amination of a di-iodinated pyrimidine precursor. A common synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Amino-4-chloro-6-methylpyrimidine (Illustrative)

Materials:

-

2-Amino-4-chloro-6-methylpyrimidine

-

Sodium iodide (NaI)

-

Hydroiodic acid (HI)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of 2-amino-4-chloro-6-methylpyrimidine in a suitable organic solvent (e.g., acetonitrile), add sodium iodide and a catalytic amount of a strong acid like hydroiodic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Organic Synthesis

The presence of a reactive C-I bond makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyrimidine ring, enabling the synthesis of diverse compound libraries for drug discovery.

Suzuki Coupling Reaction Workflow

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Experimental Protocol: Suzuki Coupling (General Procedure)

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid/ester (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Degas the solvent system by bubbling with an inert gas for 15-20 minutes and then add it to the reaction vessel.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired coupled product.

Potential Biological Significance and Drug Discovery

While specific biological data for this compound is not extensively published, the pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs. Substituted aminopyrimidines are known to target a variety of biological entities, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. The ability to functionalize the 6-position of this molecule through cross-coupling reactions makes it a valuable starting point for the synthesis of focused libraries of compounds for screening against various therapeutic targets.

Logical Relationship in Drug Discovery

Caption: The role of this compound in a typical drug discovery pipeline.

Conclusion

This compound is a key intermediate for the synthesis of a diverse range of substituted aminopyrimidine derivatives. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward route to novel compounds with potential therapeutic applications. This guide has provided essential technical information and illustrative experimental protocols to aid researchers in the effective use of this valuable chemical building block. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

starting materials for 4-amino-6-iodo-2-methylpyrimidine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-amino-6-iodo-2-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Executive Summary

The synthesis of this compound is a multi-step process commencing from readily available starting materials. The most common and economically viable route involves the initial construction of the pyrimidine ring, followed by sequential halogenation and amination reactions. This guide details a reliable pathway starting from dimethyl malonate and acetamidine hydrochloride to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then converted to 4,6-dichloro-2-methylpyrimidine, a crucial precursor for subsequent functionalization. The step-wise conversion to 4-amino-6-chloro-2-methylpyrimidine and the final iodination to the target compound are also described, drawing from established methodologies for similar pyrimidine derivatives.

Synthetic Pathway Overview

The logical workflow for the synthesis of this compound is depicted below. This pathway is designed for efficiency and high yield, utilizing common laboratory reagents and techniques.

A Technical Guide to 6-Iodo-2-methylpyrimidin-4-amine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2-methylpyrimidin-4-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of compounds renowned for their diverse biological activities and presence in numerous therapeutic agents. The pyrimidine scaffold is a cornerstone in the synthesis of molecules targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. This technical guide provides an in-depth overview of 6-iodo-2-methylpyrimidin-4-amine, focusing on its chemical properties, synthesis, and primary application as a versatile synthetic intermediate for the creation of novel bioactive molecules.

IUPAC Naming and Physicochemical Properties

The formal IUPAC name for the compound is 6-iodo-2-methylpyrimidin-4-amine . It is also commonly referred to by its synonym, 4-amino-6-iodo-2-methylpyrimidine.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 943006-46-0 | [1] |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [1] |

| Appearance | Pale yellow solid | ECHEMI |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |

| LogP | 0.97 | ChemScene |

| Hydrogen Bond Donor Count | 1 | ChemScene |

| Hydrogen Bond Acceptor Count | 3 | ChemScene |

Synthetic Protocols

The synthesis of 6-iodo-2-methylpyrimidin-4-amine is typically achieved from readily available pyrimidine precursors. While a single definitive published protocol is not available, the following procedure is a representative method based on established transformations of analogous pyrimidine systems, such as the halogenation of chloro-pyrimidines and subsequent functionalization.

Experimental Protocol: Synthesis of 6-Iodo-2-methylpyrimidin-4-amine

This two-step process involves the initial chlorination of a commercially available pyrimidinol followed by a Finkelstein-type halogen exchange reaction.

Step 1: Synthesis of 4-amino-6-chloro-2-methylpyrimidine from 2-amino-6-methylpyrimidin-4-ol

-

Reagents and Setup:

-

2-amino-6-methylpyrimidin-4-ol (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (5-10 equivalents)

-

N,N-Dimethylaniline (catalytic amount)

-

A round-bottom flask equipped with a reflux condenser and a gas trap for HCl.

-

-

Procedure:

-

Carefully add 2-amino-6-methylpyrimidin-4-ol to an excess of phosphorus oxychloride in the reaction flask.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the mixture onto crushed ice. This is a highly exothermic step and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-amino-6-chloro-2-methylpyrimidine.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of 6-Iodo-2-methylpyrimidin-4-amine

-

Reagents and Setup:

-

4-amino-6-chloro-2-methylpyrimidine (1 equivalent)

-

Sodium iodide (NaI) (2-3 equivalents)

-

Acetonitrile or Acetone as solvent

-

A round-bottom flask equipped with a reflux condenser.

-

-

Procedure:

-

Dissolve 4-amino-6-chloro-2-methylpyrimidine in acetonitrile or acetone in the reaction flask.

-

Add sodium iodide to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with a dilute sodium thiosulfate solution (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting solid is the target compound, 6-iodo-2-methylpyrimidin-4-amine, which can be further purified by recrystallization or column chromatography.

-

Application in Drug Discovery: A Suzuki-Miyaura Coupling Hub

The primary utility of 6-iodo-2-methylpyrimidin-4-amine in drug discovery lies in its role as a versatile building block. The presence of the iodo group at the 6-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the facile formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents at this position. This strategy is a cornerstone of modern medicinal chemistry for generating libraries of novel compounds for biological screening.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagents and Setup:

-

6-Iodo-2-methylpyrimidin-4-amine (1 equivalent)

-

Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents)

-

Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Solvent system, e.g., a mixture of Toluene, Ethanol, and Water.

-

A Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.

-

-

Procedure:

-

To the reaction vessel, add 6-iodo-2-methylpyrimidin-4-amine, the boronic acid derivative, and the base.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction's progress by TLC or LC-MS until the starting iodo-pyrimidine is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to isolate the desired 6-aryl-2-methylpyrimidin-4-amine derivative.

-

Role in Medicinal Chemistry and Future Outlook

While 6-iodo-2-methylpyrimidin-4-amine itself is not known to possess significant biological activity, the derivatives synthesized from it are of high interest. The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors used in oncology. By using the Suzuki coupling, researchers can append a vast array of chemical groups at the 6-position, systematically probing the structure-activity relationship (SAR) to optimize binding to biological targets, improve pharmacokinetic properties, and reduce toxicity.

The strategic value of 6-iodo-2-methylpyrimidin-4-amine is clear. It provides a reliable and efficient entry point for creating molecular complexity. Future research will undoubtedly continue to leverage this and similar intermediates to develop next-generation therapeutics, exploring novel chemical space and addressing unmet medical needs. Its stability, reactivity, and synthetic accessibility ensure its continued importance in the drug discovery pipeline.

References

physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine (CAS No: 943006-46-0). Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules to facilitate further research and application.

Core Physical and Chemical Properties

Table 1: General and Computationally Predicted Properties of this compound

| Property | Value | Source |

| CAS Number | 943006-46-0 | Commercial Suppliers[1] |

| Molecular Formula | C₅H₆IN₃ | ChemScene |

| Molecular Weight | 235.03 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene |

| Predicted LogP | 1.553 | Guidechem |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 0 | ChemScene |

Note: The LogP value is a prediction and may differ from experimental values. TPSA and hydrogen bond information are useful in predicting the compound's behavior in biological systems.

Spectroscopic Data (Predicted and Representative)

Direct experimental spectra for this compound are not currently available in public databases. However, based on the analysis of structurally related aminopyrimidines, the following spectral characteristics can be anticipated.

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Predicted/Representative Data |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.4 ppm), the pyrimidine ring proton (singlet, ~6.5-7.0 ppm), and the amino protons (broad singlet, ~5.0-6.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine group, ~3300-3500 cm⁻¹), C-H stretching (methyl and aromatic, ~2900-3100 cm⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 235, with characteristic isotopic patterns for iodine. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the synthesis of analogous iodo- and aminopyrimidine derivatives is well-documented. The following are representative protocols that could be adapted for this compound.

Synthesis of Substituted Pyrimidines

The synthesis of this compound would likely start from a more readily available pyrimidine derivative. A plausible synthetic route could involve the iodination of a corresponding amino-hydroxypyrimidine, followed by conversion of the hydroxyl group to an amino group, or vice versa. A general method for the synthesis of a dihydroxypyrimidine precursor is described below.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from a patented method for the synthesis of a key intermediate.[2]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

-

Base Addition: While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

-

Reactant Addition: After complete dissolution of the sodium methoxide, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

-

Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring for 4 hours. The solution will become a creamy white suspension.

-

Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).

-

Purification: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4M hydrochloric acid to precipitate a white solid. Stir the suspension at 0 °C for 4 hours to complete crystallization.

-

Isolation: Collect the solid by suction filtration. Wash the solid sequentially with ice-cold water and ice-cold methanol.

-

Drying: Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

Subsequent chlorination followed by iodination or direct iodination, and amination steps would be required to yield the final product.

Spectroscopic Analysis

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ¹³C.

Protocol 3: Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Protocol 4: Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound, the aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in kinase inhibitors and antimicrobial agents.[3][4]

-

Kinase Inhibition: Many aminopyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases by mimicking the adenine core of ATP.[5] These compounds have been developed as inhibitors for kinases such as EGFR, c-KIT, and VEGFR, which are implicated in cancer.[5]

-

Antimicrobial Activity: 2-Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][6]

-

Antitumor Activity: Several studies have reported the antitumor activities of pyrimidine derivatives.[7][8] Iodinated compounds themselves have also been investigated for their potential in antitumor chemotherapy, suggesting that the iodo-substituent might contribute to the biological activity.[9]

Given the lack of specific data, a logical workflow for the initial investigation of a novel compound like this compound is crucial.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is necessary to fully elucidate its properties and potential applications.

References

- 1. tradeindia.com [tradeindia.com]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. hakon-art.com [hakon-art.com]

- 7. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 4-amino-6-iodo-2-methylpyrimidine Scaffold: A Lynchpin for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-6-iodo-2-methylpyrimidine core is a highly versatile and valuable scaffold in modern medicinal chemistry. Its strategic design, featuring a reactive iodine atom, positions it as a crucial intermediate for the synthesis of diverse compound libraries, particularly targeting protein kinases. This guide provides a comprehensive overview of the synthesis, application, and biological evaluation of derivatives based on this scaffold, offering detailed experimental protocols and insights into their therapeutic potential.

Synthesis of the Core Scaffold

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the more readily available chloro-analogue.

Synthesis of 4-amino-6-chloro-2-methylpyrimidine

The initial precursor, 4-amino-6-chloro-2-methylpyrimidine, can be synthesized from 4,6-dichloro-2-methylpyrimidine via a nucleophilic aromatic substitution reaction with ammonia.

Experimental Protocol:

-

Materials: 4,6-dichloro-2-methylpyrimidine, aqueous ammonia, ethanol.

-

Procedure:

-

In a sealed pressure vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1 equivalent) in ethanol.

-

Add an excess of aqueous ammonia (e.g., 10-20 equivalents).

-

Heat the mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4-amino-6-chloro-2-methylpyrimidine.

-

The product can be further purified by recrystallization if necessary.

-

Iodination to Yield this compound

The chloro-substituent is then converted to the iodo-analogue. While various iodination methods exist, a Finkelstein-type reaction or the use of N-iodosuccinimide (NIS) can be employed. A more direct iodination from a dihydroxy precursor is also a common strategy in pyrimidine chemistry.

Experimental Protocol (from a chloro-precursor):

-

Materials: 4-amino-6-chloro-2-methylpyrimidine, sodium iodide, hydroiodic acid (catalytic), acetonitrile.

-

Procedure:

-

Suspend 4-amino-6-chloro-2-methylpyrimidine (1 equivalent) in acetonitrile.

-

Add sodium iodide (e.g., 3-5 equivalents) and a catalytic amount of hydroiodic acid.

-

Reflux the mixture for 24-48 hours, monitoring by TLC or LC-MS.

-

After cooling, quench the reaction with a solution of sodium thiosulfate to remove any remaining iodine.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Application in Kinase Inhibitor Synthesis via Suzuki Coupling

The true utility of the this compound scaffold lies in its application as a versatile intermediate for creating diverse libraries of compounds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 6-position, a critical region for interaction with the ATP-binding site of many protein kinases.

General Suzuki Coupling Protocol

Experimental Protocol:

-

Materials: this compound, an appropriate aryl or heteroaryl boronic acid (or ester), palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., 1,4-dioxane/water, DME).

-

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system and the palladium catalyst (0.05-0.1 equivalents).

-

Heat the reaction mixture to 80-100 °C for 2-12 hours, with progress monitored by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-2-methyl-6-substituted-pyrimidine.

-

Biological Activity and Targets

Derivatives of the 4-aminopyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Key Kinase Targets

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several selective FGFR inhibitors feature a 4-aminopyrimidine core, which interacts with the hinge region of the kinase domain.[1]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key player in inflammatory signaling pathways.[2] Inhibitors based on the aminopyrimidine scaffold have shown promise in preclinical models of inflammatory diseases.[3]

Quantitative Data of Representative Inhibitors

The following table summarizes the inhibitory activities of representative kinase inhibitors that share a similar 4-amino-6-substituted-pyrimidine core, illustrating the potential of derivatives from the this compound scaffold.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-amino-4,6-dimethylpyrimidin-5-ol derivative | FGFR4 | 75.3 | [1] |

| Pyridinyl-imidazole derivative | p38α | 38 | [2] |

| 4-aminothieno[2,3-d]pyrimidine derivative | CK2 | 8 | [4] |

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Principle: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Materials: Recombinant human kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™, LanthaScreen™).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, the substrate, and the test compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence) which is proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from the this compound scaffold is rooted in their ability to modulate specific cellular signaling pathways. For instance, inhibitors of p38 MAPK can block the inflammatory cascade.

Conclusion

The this compound scaffold represents a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. Its synthetic tractability, coupled with the power of modern cross-coupling chemistry, allows for the rapid generation of diverse and potent compound libraries. The continued exploration of this scaffold is poised to yield novel clinical candidates for a range of diseases driven by aberrant kinase activity.

References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Guide

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry, forming the structural core of nucleic acids (cytosine, thymine, and uracil) and a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in drug design.[3] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6] Consequently, the discovery and development of novel pyrimidine-based compounds remain a highly active area of research, with numerous FDA-approved drugs, such as 5-fluorouracil and Imatinib, underscoring their clinical significance.[3] This guide provides a technical overview of modern synthetic strategies, structure-activity relationships (SAR), and key experimental protocols relevant to the development of novel pyrimidine derivatives for researchers, scientists, and drug development professionals.

I. Synthetic Methodologies for the Pyrimidine Core

The synthesis of the pyrimidine ring has evolved from classical condensation reactions to highly efficient modern techniques that allow for greater structural diversity and sustainability.[3][7]

Classical Synthesis Methods

-

Biginelli Reaction: A one-pot cyclocondensation of an aryl aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions. This multicomponent reaction is a straightforward method for producing dihydropyrimidinones (DHPMs), which can be subsequently oxidized to form the pyrimidine ring.[3][8]

-

Pinner Synthesis: This traditional method involves the condensation of a 1,3-dicarbonyl compound with an amidine. It is a robust and versatile route for accessing a wide variety of substituted pyrimidines.[7][9]

Modern Synthetic Approaches

-

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are invaluable for the functionalization of pre-formed halo-pyrimidine cores. These methods enable the introduction of a wide array of aryl, heteroaryl, and amino substituents with high efficiency and selectivity.[10]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the efficiency of pyrimidine synthesis, particularly in cyclocondensation and multicomponent reactions.[3][11]

-

Multicomponent and Cascade Reactions: Modern advancements have led to the development of novel multicomponent reactions and cascade annulations that allow for the construction of complex, polysubstituted pyrimidines from simple starting materials in a single step, often with high atom economy.[11][12][13]

II. Biological Activity and Structure-Activity Relationship (SAR)

Pyrimidine derivatives are prominent in drug discovery due to their efficacy against a wide range of biological targets, particularly protein kinases involved in cell signaling.

Anticancer Activity: Kinase Inhibition

Many pyrimidine-based compounds function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[14] Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[15]

-

Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Inhibitors based on the pyrimidine scaffold can induce cell cycle arrest and apoptosis in cancer cells.[16][17][18]

-

Cyclin-Dependent Kinases (CDKs): As key drivers of the cell cycle, CDKs are significant targets for cancer therapy. Pyrimidine derivatives have been developed as potent CDK inhibitors.[14]

-

PI3K/mTOR Pathway: This pathway is crucial for cell growth and survival and is frequently mutated in cancer. Pyrido[2,3-d]pyrimidine scaffolds have been successfully employed to create potent dual PI3K/mTOR inhibitors.[19][20]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of various pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance and insights into their structure-activity relationships.

Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine Derivatives as Thymidylate Synthase (TS) Inhibitors[21]

| Compound | R1 | R2 | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | hTS IC₅₀ (nM) |

| 1a | 4-OCH₃-Ph | H | 1.98 ± 0.69 | 2.18 ± 0.93 | 20.47 ± 1.52 |

| 1b | 4-Cl-Ph | H | 0.97 ± 0.21 | 1.05 ± 0.46 | 10.15 ± 0.88 |

| 1c | 4-F-Ph | H | 1.55 ± 0.54 | 1.89 ± 0.77 | 15.32 ± 1.13 |

| 1d | 2-Thienyl | H | 3.12 ± 1.15 | 3.54 ± 1.28 | 35.81 ± 2.45 |

Table 2: Anticancer Activity of Indolyl-Pyrimidine Hybrids[22]

| Compound | HepG-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 13 | 5.1 | 5.02 | 6.6 |

| 14 | 7.2 | 6.8 | 8.1 |

| 15 | 6.6 | 7.1 | 7.9 |

Table 3: Activity of Pyrimidine-Triazoles Against Breast Cancer Cell Lines[8]

| Compound | Substituent | MCF-7 IC₅₀ (µM) | MDA-MB-453 IC₅₀ (µM) |

| 20a | 4-F-Ph | 0.045 | 0.089 |

| 20b | 4-Cl-Ph | 0.038 | 0.075 |

| 20c | 4-Br-Ph | 0.031 | 0.062 |

| 20d | 4-CH₃-Ph | 0.092 | 0.181 |

III. Key Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the discovery and evaluation of novel compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation[10]

This protocol describes a general procedure for the palladium-catalyzed coupling of a halo-pyrimidine with an arylboronic acid.

-

Materials:

-

2-Halo-4,6-diethoxypyrimidine (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a dry reaction flask, add the 2-halo-pyrimidine, arylboronic acid, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation[6][21]

This colorimetric assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

-

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test pyrimidine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds (typically in serial dilutions) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Classical synthetic methods are now complemented by a powerful array of modern techniques that facilitate rapid library synthesis and the creation of complex molecular architectures.[3][7] The focus on targeting specific signaling pathways, particularly protein kinases in oncology, has yielded highly potent and selective inhibitors.[16][23] Future research will likely integrate artificial intelligence and machine learning for the in silico design of new derivatives, alongside the development of more sustainable and green synthetic methodologies to expand the chemical space and accelerate the discovery of next-generation pyrimidine-based drugs.[3]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsat.org [ijsat.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jrasb.com [jrasb.com]

4-Amino-6-iodo-2-methylpyrimidine: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a reactive carbon-iodine bond and a nucleophilic amino group on a biologically relevant pyrimidine scaffold, make it an attractive starting material for the synthesis of a diverse array of complex molecules. The presence of the iodo substituent at the 6-position facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities, while the amino group at the 4-position and the methyl group at the 2-position offer sites for further derivatization and modulation of physicochemical properties. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel compounds for pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on data from closely related analogues.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 4-Amino-6-chloro-2-methylpyrimidine | 2-Amino-4-hydroxy-6-methylpyrimidine |

| Molecular Formula | C₅H₆IN₃ | C₅H₆ClN₃ | C₅H₇N₃O |

| Molecular Weight | 249.03 g/mol | 143.57 g/mol | 125.13 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline powder | White to cream crystalline powder |

| Melting Point | >200 °C (decomposition) | 185-188 °C | >300 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Soluble in hot water, ethanol | Slightly soluble in water |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts (δ) / Mass-to-Charge Ratio (m/z) |

| ¹H NMR (DMSO-d₆) | ~ 7.0-7.5 (s, 2H, -NH₂), 6.5-6.8 (s, 1H, Ar-H), 2.3-2.5 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | ~ 165 (C-2), 160 (C-4), 100 (C-6), 90 (C-5), 25 (-CH₃) |

| Mass Spectrometry (EI) | m/z 249 (M⁺), 122 (M⁺ - I) |

Synthesis of this compound

The most direct and feasible synthetic route to this compound involves the iodination of a readily available precursor, 4-amino-6-hydroxy-2-methylpyrimidine. This transformation can be achieved using an electrophilic iodine source.

stability and storage conditions for 4-amino-6-iodo-2-methylpyrimidine

An In-depth Technical Guide on the Stability and Storage of 4-amino-6-iodo-2-methylpyrimidine

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, a key building block in various synthetic applications.

Stability Profile

While exhaustive, publicly available stability data for this compound is limited, its structure and handling recommendations suggest sensitivity to atmospheric conditions. Iodinated compounds, particularly on electron-rich aromatic systems, can be susceptible to degradation via light or reaction with nucleophiles and reducing agents. The primary recommended storage conditions strongly indicate a sensitivity to oxygen and moisture.

The following table summarizes the key stability attributes and recommended handling procedures for this compound.

| Parameter | Recommendation/Observation | Rationale |

| Appearance | White to off-white solid.[1] | Deviation from this appearance could indicate degradation or impurity. |

| Air & Moisture Sensitivity | Store under an inert atmosphere (Nitrogen or Argon).[1] | The compound is likely sensitive to oxidation or hydrolysis. Handling should be performed in a glovebox or using Schlenk line techniques.[2][3][4] |

| Temperature | Store at 2–8 °C.[1] | Refrigerated storage is recommended to minimize degradation over time. |

| Light Sensitivity | Store in a tightly sealed, preferably amber, vial.[3] | While not explicitly stated for this compound, similar iodinated aromatic compounds can be light-sensitive. Protection from light is a standard best practice. |

Recommended Storage and Handling Workflow

Proper handling of air- and moisture-sensitive compounds like this compound is critical. The following workflow outlines the recommended procedures for storage and dispensing of the reagent.

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not publicly documented, a general approach for assessing the stability of novel pyrimidine derivatives can be employed.[5] This typically involves subjecting the compound to stress conditions and analyzing for degradation products over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Protocol for Accelerated Stability Study

1. Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

2. Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or other suitable modifier)

-

Stability chambers (e.g., 40 °C/75% RH)

-

Calibrated HPLC system with a UV detector

-

Validated C18 HPLC column

3. Method:

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Analyze the initial purity of the compound by HPLC. This will serve as the baseline.

-

Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants. This may involve forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products.[6]

-

-

Sample Preparation for Stability Study:

-

Accurately weigh samples of the solid compound into individual, appropriate containers (e.g., amber glass vials).

-

Place the vials in a stability chamber set to accelerated conditions (e.g., 40 °C and 75% relative humidity).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a sample from the stability chamber.

-

Prepare a solution for HPLC analysis at the same concentration as the T=0 sample.

-

Analyze the sample by HPLC and quantify the amount of this compound remaining. Note the presence of any new peaks, which may indicate degradation products.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) analysis.

-

Plot the percentage of the compound remaining versus time to assess the degradation kinetics.

-

The following diagram illustrates a generalized workflow for conducting a stability study.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its integrity. The primary recommendations are storage at 2–8 °C under an inert atmosphere, protected from light. While specific degradation pathways and shelf-life data are not extensively published, adherence to the storage and handling procedures for air- and moisture-sensitive materials is crucial for its effective use in research and development. For critical applications, it is advisable to perform in-house stability assessments to establish an appropriate re-test date.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast array of biologically active molecules.

This document provides a detailed protocol and application notes for the Suzuki coupling of 4-amino-6-iodo-2-methylpyrimidine with various arylboronic acids. The 4-amino-2-methylpyrimidine core is a key pharmacophore in numerous therapeutic agents, and the ability to introduce diverse aryl substituents at the 6-position via Suzuki coupling offers a versatile strategy for generating libraries of novel compounds for drug discovery programs. The iodo-substituent at the 6-position provides high reactivity, allowing for efficient coupling under relatively mild conditions.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 4-amino-6-aryl-2-methylpyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related substrate, 2,4-diamino-5-iodo-6-substituted pyrimidine, with various arylboronic acids.[1] These conditions are expected to be highly transferable to the Suzuki coupling of this compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |

| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | 90 | 12 | 70-92 |

| 5 | 4-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 90 | 12 | 63-78 |

| 6 | 3-Methoxycarbonylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | 90 | 12 | 63-78 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Ethanol (EtOH)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture of ethanol, toluene, and water (e.g., in a 7:2:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M solution with respect to the limiting reagent).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-amino-6-aryl-2-methylpyrimidine product.

-

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and representative data for the palladium-catalyzed cross-coupling of 4-amino-6-iodo-2-methylpyrimidine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. The protocols outlined below cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, offering a foundational guide for the functionalization of the C6 position of the pyrimidine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is particularly effective for the arylation of this compound.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 8 | 92 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |

| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 90 | 12 | 81 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-aryl-2-methylpyrimidine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated pyrimidines.

Data Presentation: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 88 |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | RT | 12 | 95 |

| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Acetonitrile | 80 | 8 | 75 |

| 4 | 3-Ethynyl-1H-indole | Pd(OAc)₂ (2) | - (Copper-free) | PPh₃ (4), Cs₂CO₃ | Toluene | 100 | 18 | 65 |

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Triethylamine, 3.0 equivalents)

-

Degassed solvent (e.g., DMF)

-

Schlenk flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed solvent and the base (3.0 eq) via syringe.

-

Add the terminal alkyne (1.5 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to the desired temperature (typically RT to 80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the 4-amino-6-alkynyl-2-methylpyrimidine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a variety of primary and secondary amines.[1]

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |

| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[2]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

-

Add the this compound (1.0 eq) and the base (1.4 eq).

-

Evacuate and backfill the tube with inert gas three times.

-

Add the anhydrous, degassed solvent, followed by the amine (1.2 eq) via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired 4,6-diamino-2-methylpyrimidine derivative.

Heck Coupling

The Heck coupling reaction facilitates the coupling of an unsaturated halide with an alkene, offering a method to introduce vinyl substituents at the C6 position of the pyrimidine ring.

Data Presentation: Representative Heck Coupling Reactions

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 70 |

| 2 | Methyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | NaOAc | Acetonitrile | 80 | 18 | 78 |

| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMA | 120 | 12 | 65 |

| 4 | 4-Vinylpyridine | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 110 | 24 | 68 |

Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of this compound with an alkene.

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

-

Ligand (e.g., P(o-tol)₃, 10 mol%)

-

Base (e.g., Et₃N, 2.0 equivalents)

-

Anhydrous solvent (e.g., DMF)

-

Sealed reaction vessel

-

Magnetic stirrer and hotplate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.10 eq).

-

Seal the vessel and purge with an inert gas.

-

Add the anhydrous solvent, the base (2.0 eq), and the alkene (1.5 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the 4-amino-2-methyl-6-vinylpyrimidine derivative.

References

Application Notes and Protocols for the Suzuki Reaction of 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 4-amino-6-iodo-2-methylpyrimidine. The Suzuki reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug discovery to synthesize biaryl and heteroaryl-aryl structures.[1][2][3][4] 4-amino-2-methyl-6-arylpyrimidines are valuable scaffolds in the development of novel therapeutic agents.

The protocol detailed below is a robust starting point, offering a well-established method for the palladium-catalyzed coupling of this compound with various aryl- and heteroarylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex.[1]

-